molecular formula C18H14N2O3S B2990221 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034563-98-7

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2990221
CAS No.: 2034563-98-7
M. Wt: 338.38
InChI Key: OFXTWYOWGZJRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole (benzodioxole) core linked to a pyridinylmethyl-thiophene substituent via a carboxamide group. The thiophene and pyridine rings may contribute to π-π stacking or hydrogen-bonding interactions, while the benzodioxole group could influence metabolic stability and lipophilicity .

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-18(12-3-4-15-16(8-12)23-11-22-15)20-9-13-2-1-6-19-17(13)14-5-7-24-10-14/h1-8,10H,9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXTWYOWGZJRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer and diabetes management. This article provides a comprehensive overview of its biological activity, including in vitro and in vivo studies, molecular interactions, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its unique molecular formula C18H14N2O3SC_{18}H_{14}N_{2}O_{3}S and a molecular weight of approximately 338.38 g/mol. The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its efficacy against various cancer cell lines, showing significant cytotoxic effects:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)26
HeLa (Cervical Cancer)35
A549 (Lung Cancer)40

The compound exhibited selective toxicity towards cancer cells while maintaining a relatively high IC50 value (>150 µM) against normal cell lines (e.g., HEK293T), indicating a favorable safety profile for further development .

Antidiabetic Potential

In addition to its anticancer properties, this compound has been investigated for its antidiabetic effects. In vivo studies using streptozotocin-induced diabetic mice showed that the compound significantly reduced blood glucose levels:

Treatment GroupBlood Glucose Level (mg/dL)Reference
Control252.2
Treated (5 doses)173.8

These results suggest that the compound may act as an effective α-amylase inhibitor, which is crucial in managing postprandial glucose levels.

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potent inhibition against α-amylase with an IC50 value of approximately 0.68 µM . This suggests its potential utility in managing diabetes by delaying carbohydrate absorption.
  • Induction of Apoptosis : In cancer cells, the compound appears to induce apoptosis via pathways involving caspases and mitochondrial dysfunction, though specific pathways require further elucidation.

Case Studies and Research Findings

Several studies have explored the biological activity of similar benzodioxole derivatives, providing context for the potential applications of this compound:

  • Benzodioxol Derivatives : Research on related compounds has indicated their effectiveness against various cancer types and their role as α-amylase inhibitors . The structural similarities suggest that modifications can lead to enhanced biological activity.
  • Safety and Efficacy : The safety profile observed in normal cell lines emphasizes the need for further studies to establish long-term effects and therapeutic windows.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzodioxole Carboxamide Derivatives

Several structurally related compounds share the benzodioxole-5-carboxamide scaffold but differ in substituents, leading to variations in physicochemical properties and biological activity:

Compound Name Key Substituents Molecular Formula Yield (%) Metabolic Stability (Amide Hydrolysis) Reference ID
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide Thiophene-pyridinylmethyl C₁₉H₁₅N₂O₃S N/A Not reported [Target]
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (FEMA 4232) Heptane chain C₁₅H₁₉NO₃ N/A Rapid metabolism, no amide hydrolysis
N-(5-methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide 5-Methylisoxazole C₁₂H₁₀N₂O₄ N/A Not reported
N-(3-aminophenyl)-2H-1,3-benzodioxole-5-carboxamide 3-Aminophenyl C₁₄H₁₂N₂O₃ N/A Not reported

Key Observations :

  • Metabolic Stability : The heptane-substituted analog (FEMA 4232) undergoes rapid hepatic metabolism without amide bond cleavage, suggesting that bulky aliphatic substituents may enhance metabolic resistance compared to aromatic groups .
Piperidinyl-Benzodioxole Derivatives

Compounds from (14an, 14ao, 14ap, 14aq) feature a benzodioxole-5-yloxy group attached to a piperidinyl-benzamide scaffold. These derivatives exhibit high synthetic yields (24–90%) and >95% HPLC purity, indicating robust synthetic routes. Their pyridyl-ethyl substituents (e.g., pyridin-2-yl, pyridin-3-yl) likely modulate solubility and target selectivity .

Comparison with Target Compound :

  • The target compound lacks the piperidinyl-fluoro benzamide backbone, which in derivatives is critical for kinase inhibition. Instead, its thiophene-pyridinylmethyl group may favor interactions with distinct targets, such as opioid receptors (analogous to benzodioxole fentanyl in ) .
Heterocyclic Variations
  • Cyclopropane-Thiazole Hybrid (Compound 94) : Features a cyclopropane-carboxamide and thiazole ring, which may confer conformational rigidity and improve binding to enzymes like cytochrome P450 .

Pharmacological and Metabolic Insights

  • Metabolism: Unlike FEMA 4232, the target compound’s amide bond may be susceptible to hydrolysis if steric hindrance from the thiophene-pyridine group is insufficient.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.